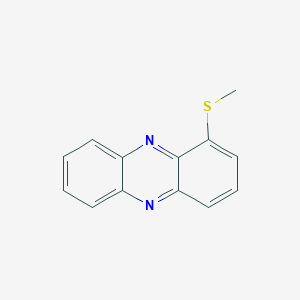

1-(Methylthio)phenazine

Description

Structure

3D Structure

Properties

CAS No. |

5752-48-7 |

|---|---|

Molecular Formula |

C13H10N2S |

Molecular Weight |

226.30 g/mol |

IUPAC Name |

1-methylsulfanylphenazine |

InChI |

InChI=1S/C13H10N2S/c1-16-12-8-4-7-11-13(12)15-10-6-3-2-5-9(10)14-11/h2-8H,1H3 |

InChI Key |

ZIHPTBXICBJMEQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC2=NC3=CC=CC=C3N=C21 |

Origin of Product |

United States |

The Enduring Significance of the Phenazine Core in Heterocyclic Chemistry

The phenazine (B1670421) scaffold, a dibenzo-annulated pyrazine, is a cornerstone of heterocyclic chemistry. nist.gov This tricyclic aromatic system is not merely a synthetic curiosity but is found at the heart of a diverse array of naturally occurring and synthesized molecules with profound biological activities. nih.govnih.gov Phenazines are produced by a variety of bacteria, including those from the Pseudomonas and Streptomyces genera, and play crucial roles in microbial competition and virulence. nih.gov

The inherent chemical properties of the phenazine ring system, particularly its redox activity, are central to its biological functions. nih.gov This allows phenazine-containing compounds to participate in electron transfer processes, a key mechanism in their antimicrobial, antifungal, and anticancer activities. researchgate.net The planarity of the phenazine structure also facilitates intercalation with DNA, another avenue through which these compounds exert their biological effects. researchgate.net The versatility of the phenazine core allows for a wide range of chemical modifications, leading to a vast library of over 6,000 synthetic derivatives, each with potentially unique properties and applications. researchgate.net

The Emerging Landscape of Organosulfur Substituted Phenazines

The introduction of sulfur-containing functional groups onto the phenazine (B1670421) core represents a compelling area of research. While a vast number of phenazine derivatives have been explored, those bearing sulfur are less common, yet they hold significant promise. researchgate.net The incorporation of a methylthio (-SCH3) group, as seen in 1-(Methylthio)phenazine, can significantly alter the electronic properties and steric profile of the parent molecule, potentially leading to novel biological activities and material characteristics. lookchem.com

Recent research has begun to shed light on the importance of sulfur-phenazine interactions. For instance, the discovery of panphenazines, which are conjugates of phenazines and pantetheine, has revealed a novel mode of action for this class of compounds. This involves the S-conjugation of phenazines with biogenic thiols, a process that can lead to protein crosslinking and aggregation. researchgate.net This finding underscores the potential for organosulfur phenazines to interact with biological systems in unique ways, opening up new avenues for drug discovery and chemical biology. Furthermore, a recent review highlighted the existence of four naturally occurring sulfur-containing phenazines, one of which possesses a methylsulfanyl group, indicating a natural precedent for such structures. nih.gov

Charting the Research Course for 1 Methylthio Phenazine

Direct Synthesis Approaches

Direct synthesis methods aim to construct the this compound core through targeted reactions, including photochemical activation, nucleophilic substitution, and alkylation.

Photochemical Routes to 1-Methylthiophenazine 5-Oxide from Precursors with Methylthio Moieties

Preparation of Methylthio- and Bis(methylthio)phenazine Derivatives via Halogenophenazine Reactions

A primary method for introducing a methylthio group onto the phenazine scaffold involves the nucleophilic substitution of a halogen atom. Research has demonstrated that various methylthio- and bis(methylthio)phenazine derivatives can be prepared through the reaction of halogenophenazines and their corresponding N-oxides with sodium methyl sulfide. researchgate.net

This reaction provides a direct route to compounds such as this compound. For example, the reaction of 1-chlorophenazine (B12211828) with sodium methyl sulfide would yield this compound. This method is versatile, allowing for the synthesis of a range of derivatives depending on the substitution pattern of the starting halogenophenazine. researchgate.net

Table 1: Synthesis of Methylthio-phenazine Derivatives from Halogenophenazines

| Starting Material | Reagent | Product |

|---|---|---|

| Halogenophenazines | Sodium Methyl Sulfide | Methylthio-phenazine Derivatives |

This table illustrates the general reaction for producing methylthio-phenazine derivatives as described in the literature. researchgate.net

Alkylation Reactions Leading to this compound Structures

The formation of the this compound structure can be achieved through reactions that introduce the methylthio group onto the phenazine ring system. One such method is the reaction of a halogenophenazine with a methylthiolate salt, such as sodium methyl sulfide. researchgate.net This process, which can be classified as a nucleophilic aromatic substitution, effectively results in the S-alkylation of the sulfur-containing nucleophile by the phenazine core, leading to the desired methylthio-substituted product. This approach is fundamental in creating the C-S bond characteristic of this compound and its isomers. researchgate.net

Multicomponent Reaction Strategies Involving Methylthio-Containing Intermediates

Multicomponent reactions (MCRs) offer an efficient means of synthesizing complex molecules in a single step, often involving domino processes where subsequent reactions occur without the need to isolate intermediates.

Utilization of (E)-N-Methyl-1-(methylthio)-2-nitroethenamine in Benzo[a]pyrano-[2,3-c]phenazine Synthesis

(E)-N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM) is a versatile and highly reactive synthetic building block used in the synthesis of a variety of heterocyclic compounds. nih.govrsc.org Its structure contains multiple reactive sites: a nitro group that makes the ethylene (B1197577) backbone a good Michael acceptor, a methylthio group that can act as a leaving group, and a secondary amine that is an electron donor. nih.gov

This unique combination of functional groups allows NMSM to participate in various cyclization and domino reactions. For instance, it has been used in catalyst-assisted reactions to produce pyrano[2,3-c]pyrazol-6-amines and 2-pyridone analogues. nih.govsigmaaldrich.com However, while NMSM is a potent tool for building complex heterocyclic scaffolds, its specific application in the synthesis of benzo[a]pyrano-[2,3-c]phenazine derivatives was not documented in the reviewed literature. nih.govresearchgate.net Research has shown its utility in constructing other fused systems, such as in indium-catalyzed reactions with 3-formylchromone to yield azaxanthone derivatives or in domino reactions with isatins and pyrazoles to create spiroxindoles. researchgate.net

Table 2: Reactivity of (E)-N-Methyl-1-(methylthio)-2-nitroethenamine (NMSM)

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Domino Reaction | Isatins, Pyrazoles, NMSM | Spiroxindoles | researchgate.net |

| Catalyst-assisted Reaction | 3-Formylchromone, NMSM | 2-Pyridone Analogues | nih.gov |

This table summarizes some of the known synthetic applications of NMSM in constructing heterocyclic compounds.

Domino Cyclization Processes for Phenazine Scaffold Assembly

Domino, or cascade, cyclization processes are highly efficient for constructing complex polycyclic systems like the benzo[a]pyrano-[2,3-c]phenazine scaffold. These reactions are typically one-pot, multicomponent syntheses that proceed through several consecutive steps, building the molecular framework with high atom economy.

A widely reported method involves a four-component reaction between 2-hydroxy-1,4-naphthoquinone (B1674593), an o-phenylenediamine (B120857) derivative, an aldehyde, and a source of active methylene, such as malononitrile (B47326) or tetracyanoethylene. benthamdirect.comresearchgate.netnih.gov The reaction sequence is initiated by the condensation of 2-hydroxy-1,4-naphthoquinone and o-phenylenediamine to form the benzo[a]phenazine (B1654389) intermediate. This is followed by a Knoevenagel condensation of the aldehyde and malononitrile, which then undergoes a Michael addition to the phenazine intermediate, and a final intramolecular cyclization and dehydration to yield the final benzo[a]pyrano[2,3-c]phenazine product. nih.gov

Various catalysts have been employed to facilitate this transformation, including L-proline, the basic organocatalyst DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and reusable nanocatalysts like copper oxide quantum dots on magnetic silica (B1680970) nanoparticles. researchgate.netbenthamdirect.comnih.govthieme-connect.de These catalytic systems often allow the reaction to proceed under greener conditions, for example, in aqueous ethanol (B145695) or under solvent-free conditions. researchgate.netbenthamdirect.com

Table 3: Four-Component Domino Synthesis of Benzo[a]pyrano[2,3-c]phenazines

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst Example | Product |

|---|---|---|---|---|---|

| 2-Hydroxy-1,4-naphthoquinone | o-Phenylenediamine | Aromatic/Aliphatic Aldehyde | Malononitrile | DBU | 3-Amino-2-cyano-1-aryl/alkyl-1H-benzo[a]pyrano[2,3-c]phenazine |

| 2-Hydroxy-1,4-naphthoquinone | 1,2-Diamines | - | Tetracyanoethylene | Pyridine | Benzo[a]pyrano[2,3-c]phenazine derivative |

This table outlines the components and catalysts used in the domino synthesis of the benzo[a]pyrano[2,3-c]phenazine scaffold as described in various studies. benthamdirect.comresearchgate.netnih.govthieme-connect.de

Catalyst-Assisted Multicomponent Reactions

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The use of catalysts in these reactions can enhance their efficiency, selectivity, and scope.

DABCO:

1,4-Diazabicyclo[2.2.2]octane (DABCO) has emerged as a versatile and reusable solid base catalyst for the synthesis of various phenazine derivatives. It has been effectively used in one-pot, two-step, four-component condensation reactions to produce pyrano[3,2-a]phenazine derivatives. These reactions typically involve the condensation of 2-hydroxy-1,4-naphthoquinone, 1,2-diamines, carbonyl compounds, and alkylmalonates. nih.gov The use of DABCO as a catalyst offers several advantages, including good to excellent yields, reusability of the catalyst, and applicability under both conventional heating and microwave irradiation. nih.gov While direct synthesis of this compound using this specific MCR has not been detailed, the methodology provides a framework for accessing complex phenazine cores which could be further functionalized. For instance, a related DABCO-catalyzed synthesis yields benzo[a]chromeno[2,3-c]phenazine derivatives. researchgate.net The cleavage of the DABCO ring itself can also be utilized as a synthetic strategy to obtain functionalized piperazines, which are precursors in some drug synthesis routes. colab.ws

Organocatalysts:

Organocatalysis provides a metal-free alternative for the synthesis of heterocyclic compounds. Proline and other amino acid-derived catalysts have been used in the asymmetric synthesis of various organic molecules. researchgate.net In the context of phenazine synthesis, organocatalysts can facilitate cascade reactions. For example, a novel tetra-phenol π-extended dihydrophenazine has been synthesized and utilized as an organo-photocatalyst in dehalogenation and C–C bond formation reactions, showcasing the potential of functionalized phenazines in catalysis. researchgate.net While specific applications of organocatalysts in MCRs for this compound are not extensively documented, the principles of enamine and iminium catalysis, which are central to organocatalysis, could be applied to the construction of the phenazine scaffold from suitable precursors. researchgate.netchemicalbook.com

Metal Oxide Nanoparticles:

Metal oxide nanoparticles have gained attention as catalysts due to their high surface area and reactivity. Iron oxide nanoparticles (IONPs), for instance, are widely explored in various catalytic applications. rsc.orgnih.govgoogle.com Their magnetic properties also allow for easy separation and reuse. rsc.org In the synthesis of nitrogen-containing heterocycles, metal oxide nanoparticles can act as efficient catalysts. For example, the synthesis of various heterocyclic compounds can be facilitated by metal nanoparticles. nih.gov While a direct MCR for this compound using metal oxide nanoparticles is not explicitly reported, their catalytic activity in related reactions suggests their potential. For instance, the synthesis of manganese oxide nanoparticles by thermal decomposition is a well-established method, and these particles have applications in catalysis. rsc.org

Enzyme Catalysis:

Enzymes offer a highly selective and environmentally benign approach to chemical synthesis. researchgate.net In phenazine biosynthesis, several enzymes are involved in the construction of the phenazine core from chorismic acid. For instance, the enzyme PhzG, a flavin-dependent oxidase, is involved in the oxidation and aromatization steps. The multicopper oxidase laccase from Bacillus subtilis has been used to oxidize o-phenylenediamines to produce substituted 2,3-diaminophenazines, demonstrating a green enzymatic route to phenazine frameworks. Furthermore, specific enzymatic synthesis of 2,3-diaminophenazine can be achieved using horseradish peroxidase (HRP), which catalyzes the oxidation of o-phenylenediamine in the presence of hydrogen peroxide. While these methods focus on the phenazine core or diamino derivatives, the integration of a methylthio group would likely require a subsequent chemical modification step or the discovery of a specific methyltransferase enzyme. Hydrogenases, another class of enzymes, are involved in redox reactions and could potentially be engineered for specific synthetic transformations.

Table 1: Catalyst-Assisted Reactions for Phenazine Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Precursors | Product Type | Reference |

|---|---|---|---|---|---|

| Base Catalyst | DABCO | Four-component condensation | 2-hydroxy-1,4-naphthoquinone, 1,2-diamines, carbonyl compounds, alkylmalonates | Pyrano[3,2-a]phenazine derivatives | nih.gov |

| Organocatalyst | Tetra-phenol π-extended dihydrophenazine | Photocatalysis | - | Dehalogenated and C-C bond formation products | researchgate.net |

| Enzyme | Laccase (Bacillus subtilis) | Oxidative dimerization | o-phenylenediamines | Substituted 2,3-diaminophenazines | |

| Enzyme | Horseradish Peroxidase (HRP) | Oxidative cyclization | o-phenylenediamine, H₂O₂ | 2,3-Diaminophenazine |

Derivatization from Precursors

A common strategy for synthesizing substituted phenazines involves the modification of a pre-formed phenazine core or a suitable precursor.

2,3-Diaminophenazine is a key intermediate in the synthesis of various phenazine derivatives. It can be synthesized through the oxidative coupling of o-phenylenediamine using reagents like iron(III) chloride or through enzymatic methods. A straightforward synthesis involves the reaction of o-phenylenediamine with copper chloride dihydrate in methanol.

Once 2,3-diaminophenazine is obtained, it can be further derivatized. For instance, it can react with various 1,2-diketones to form pyrazino[2,3-b]phenazine derivatives. researchgate.net While the direct conversion of 2,3-diaminophenazine to this compound is not a standard route, the amino groups can be chemically modified. A more general approach to introduce a methylthio group onto the phenazine ring is through the reaction of a halogenophenazine with sodium methyl sulfide. This nucleophilic substitution reaction allows for the synthesis of various methylthio- and bis(methylthio)phenazine derivatives. Therefore, a plausible synthetic route would involve the diazotization of one of the amino groups of 2,3-diaminophenazine, followed by a Sandmeyer-type reaction to introduce a halogen, which can then be substituted by a methylthio group.

Table 2: Synthesis of 2,3-Diaminophenazine

| Reactants | Catalyst/Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | FeCl₃ | Aqueous | 2,3-Diaminophenazine | |

| o-Phenylenediamine, H₂O₂ | Horseradish Peroxidase (HRP) | Aqueous | 2,3-Diaminophenazine | |

| o-Phenylenediamine, Copper(II) chloride dihydrate | Sodium methoxide | Methanol | 2,3-Diaminophenazine hydrochloride |

The conjugation of phenazines with amino acids is of interest for developing new therapeutic agents with improved properties such as solubility and bioavailability. nih.gov Several strategies exist for conjugating small molecules to amino acids and peptides.

One common approach involves the formation of an amide bond between a carboxylic acid-functionalized phenazine, such as phenazine-1-carboxylic acid (PCA), and the amino group of an amino acid ester. nih.gov While this creates a direct amide linkage, introducing a methylthio linker requires a different approach.

A plausible strategy would involve a thiol-reactive phenazine derivative. For example, a phenazine carrying a maleimide (B117702) group can react with the thiol group of a cysteine residue to form a stable thioether linkage. To create a phenazine-amino acid conjugate with a methylthio linker, one could synthesize a phenazine derivative with a leaving group at the desired position, which can then react with a cysteine or a homocysteine derivative. The sulfur atom from the amino acid would form the thioether bond. Alternatively, a phenazine with a thiol group could be reacted with an amino acid derivative containing a suitable electrophile. The synthesis of thiol-reactive reagents, such as those based on the 1,3,4-oxadiazole (B1194373) scaffold, provides a template for creating stable bioconjugates.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes by using less hazardous substances, renewable feedstocks, and energy-efficient methods.

In the context of phenazine synthesis, several green approaches have been developed. These include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or bio-based solvents. For example, the synthesis of phenazine from catechol, a lignin-derived monomer, can be performed in aqueous ammonia, which acts as both the solvent and nitrogen source.

Catalyst-Free and Solvent-Free Reactions: Performing reactions under solvent-free conditions, such as through mechanosynthesis (grinding), can significantly reduce waste. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. nih.gov

Biocatalysis: The use of enzymes for phenazine synthesis, as discussed earlier, is inherently a green approach as it occurs under mild conditions in aqueous environments.

Use of Renewable Feedstocks: The synthesis of phenazine from lignin-derived catechol is a prime example of utilizing renewable resources to produce valuable chemicals.

While a specific green synthesis protocol for this compound has not been detailed, the principles can be applied. For instance, the reaction of a halogenophenazine with sodium methyl sulfide could potentially be carried out under microwave irradiation or in a greener solvent to improve its environmental footprint. The synthesis of the precursor halogenophenazine could also be designed using greener methods, such as the palladium-catalyzed C-H activation/annulation reactions which can be more atom-economical than traditional condensation methods.

Table 3: Green Chemistry Approaches in Phenazine Synthesis

| Green Chemistry Principle | Application in Phenazine Synthesis | Example | Reference |

|---|---|---|---|

| Use of Greener Solvents | Synthesis in aqueous media | Synthesis of phenazine from catechol in aqueous ammonia | |

| Catalyst-Free and Solvent-Free Conditions | Mechanochemical synthesis | Grinding-assisted synthesis of benzimidazoles (related heterocycles) | |

| Energy Efficiency | Microwave-assisted synthesis | DABCO-catalyzed synthesis of pyrano[3,2-a]phenazines | nih.gov |

| Use of Renewable Feedstocks | Lignin valorization | Synthesis of phenazine from lignin-derived catechol | |

| Biocatalysis | Enzymatic synthesis | Laccase-catalyzed synthesis of diaminophenazines |

Electrophilic Substitution Reactions on the Phenazine Core

The phenazine ring system is generally electron-deficient due to the presence of two electronegative nitrogen atoms, which deactivates it towards electrophilic attack. However, the reactivity is modulated by the substituents present on the ring.

Bromination of this compound: Regioselectivity and Oxidative Pathways

The introduction of a methylthio (-SCH₃) group at the 1-position significantly influences the outcome of electrophilic substitution reactions like bromination. The methylthio group is classified as an activating, ortho-, para-directing group in electrophilic aromatic substitution. ulethbridge.cawikipedia.orgorganicchemistrytutor.com This is due to the ability of the sulfur atom's lone pairs to donate electron density into the aromatic ring via resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. organicchemistrytutor.com

Conversely, the nitrogen atoms in the phenazine core are electron-withdrawing, deactivating the ring and directing incoming electrophiles to the meta position relative to them. In this compound, a complex regiochemical outcome is expected due to the competing directing effects. The activating -SCH₃ group strongly directs incoming electrophiles to its ortho (position 2) and para (position 4) positions. The phenazine nitrogens (at positions 5 and 10) deactivate the ring, particularly the peri-positions.

Therefore, electrophilic bromination is predicted to occur preferentially at positions 2 and 4 of the substituted ring, which are ortho and para to the strongly activating methylthio group.

It is also critical to consider that the conditions used for bromination (e.g., Br₂ with a Lewis acid) can sometimes lead to oxidation of the sulfide to a sulfoxide (B87167), which would alter the directing effects of the substituent. nih.gov

Transformations Involving the Methylthio Moiety

The methylthio group itself is a key site of reactivity, undergoing transformations such as oxidation, cleavage, and participation in substitution reactions.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group is readily oxidized to form the corresponding sulfoxide (methylsulfinyl) and sulfone (methylsulfonyl) derivatives. This transformation is a common and predictable reaction for thioethers. A variety of oxidizing agents can accomplish this, with the product often depending on the stoichiometry and strength of the oxidant used. nih.gov For instance, controlled oxidation, often with one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, typically yields the sulfoxide. researchgate.net The use of stronger conditions or excess oxidant leads to the fully oxidized sulfone. ncfu.ru

The conversion to 1-(methylsulfinyl)phenazine and subsequently to 1-(methylsulfonyl)phenazine significantly alters the electronic properties of the substituent, turning it from an electron-donating group into a powerful electron-withdrawing group.

| Starting Material | Reagent | Conditions | Major Product |

|---|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) (1 equiv.) | Transition-metal-free, mild conditions | 1-(Methylsulfinyl)phenazine (Sulfoxide) |

| This compound | m-CPBA (1 equiv.) | Controlled temperature | 1-(Methylsulfinyl)phenazine (Sulfoxide) |

| This compound or 1-(Methylsulfinyl)phenazine | Hydrogen Peroxide (H₂O₂) (excess) with catalyst (e.g., Na₂WO₄) | Catalytic, solvent-free conditions | 1-(Methylsulfonyl)phenazine (Sulfone) |

| This compound or 1-(Methylsulfinyl)phenazine | m-CPBA (excess) | - | 1-(Methylsulfonyl)phenazine (Sulfone) |

Cleavage and Modification of the Methylthio Group

Cleavage of the carbon-sulfur bond in this compound is generally difficult. However, modification of the methylthio group, particularly through oxidation, facilitates its removal. The resulting methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are much better leaving groups than the methylthio group. Studies on analogous aromatic systems have shown that these oxidized sulfur moieties can be displaced. For example, in reactions with nucleophiles like glutathione (B108866), the group displaced from a sulfone is methanesulphinic acid. youtube.com From a sulfoxide, the proposed displaced group is methanesulphenic acid. youtube.com This indicates that oxidation is a prerequisite for the cleavage of the substituent from the phenazine ring.

Nucleophilic Substitution Reactions Mediated by the Methylthio Group

The methylthio group itself is a poor leaving group for nucleophilic aromatic substitution (SₙAr). However, upon oxidation to the sulfoxide or, more effectively, the sulfone, it becomes a competent leaving group. The strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃), coupled with the inherent electron deficiency of the phenazine ring, activates the ipso-carbon (C-1) for nucleophilic attack. nih.gov

This enables the displacement of the 1-methylsulfonyl group by various nucleophiles. Research on other aromatic systems, such as methylthio-substituted triazines, demonstrates that the methylsulfonyl group can be readily displaced by nucleophiles like glutathione (GSH). youtube.com This transformation proceeds via the standard SₙAr addition-elimination mechanism, where the nucleophile attacks the activated ring to form a stable anionic intermediate (Meisenheimer complex), followed by the elimination of the methylsulfinate anion. nih.govcecri.res.in

Intramolecular Cyclization and Ring-Forming Reactions

The phenazine nucleus can participate in or be formed by intramolecular cyclization reactions, leading to more complex, fused heterocyclic systems. While specific examples starting from this compound are not prevalent, related transformations highlight the reactivity of the phenazine framework. For instance, appropriately substituted anilines can undergo palladium-catalyzed dimerization and subsequent cyclization to form substituted phenazines. clockss.orgnih.gov Furthermore, acid-catalyzed electrocyclization of o-anilino substituted azobenzenes provides a route to non-symmetric phenazines. researchgate.net Another study details the intramolecular cyclization of 7-arylamino-8-nitrosoquinolines to yield pyrido[2,3-a]phenazine derivatives. ncfu.ru These examples show that functional groups appended to the phenazine core or its precursors can engage in ring-forming reactions to construct elaborate polycyclic aromatic structures.

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic compound.

A ¹H NMR spectrum of 1-(Methylthio)phenazine would be expected to reveal distinct signals for each unique proton in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. The aromatic protons on the phenazine (B1670421) core would likely appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The specific substitution pattern would lead to a complex set of multiplets. The methyl protons of the methylthio group (-SCH₃) would be expected to appear as a singlet in the upfield region (around δ 2.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic Protons | 7.0 - 9.0 | Multiplets | 7H |

| -SCH₃ Protons | ~2.5 | Singlet | 3H |

No experimental data found in the searched literature.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in this compound. The aromatic carbons of the phenazine skeleton would generate a series of signals in the downfield region (typically δ 110-150 ppm). The carbon atom directly attached to the sulfur atom would have a distinct chemical shift. The methyl carbon of the methylthio group would appear as a single peak in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

| C-S Carbon | Distinct shift within the aromatic region |

| -SCH₃ Carbon | ~15 - 25 |

No experimental data found in the searched literature.

Vibrational and Electronic Spectroscopy for Molecular Insights

Vibrational and electronic spectroscopy provide valuable information about the functional groups and the conjugated π-system of the molecule.

The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various functional groups present. Key absorptions would include C-H stretching vibrations for the aromatic rings and the methyl group, C=C and C=N stretching vibrations within the aromatic phenazine core, and a C-S stretching vibration.

Table 3: Predicted FTIR Data for this compound (Note: This table is predictive and not based on experimental data.)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (-SCH₃) |

| 1650 - 1450 | Aromatic C=C and C=N Stretch |

| 800 - 600 | C-S Stretch |

No experimental data found in the searched literature.

The UV-Vis spectrum of this compound would be characterized by electronic transitions within the extended π-conjugated system of the phenazine ring. The spectrum would likely display multiple absorption bands in the UV and possibly the visible region, corresponding to π→π* and n→π* transitions. The position of the absorption maxima (λmax) would be indicative of the extent of conjugation.

Table 4: Predicted UV-Vis Data for this compound (Note: This table is predictive and not based on experimental data.)

| Predicted λmax (nm) | Electronic Transition |

| ~250 - 400 | π→π* and n→π* |

No experimental data found in the searched literature.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the methylthio group or other characteristic fragments from the phenazine core, providing further confirmation of the structure.

Table 5: Predicted Mass Spectrometry Data for this compound (Note: This table is predictive and not based on experimental data.)

| m/z | Assignment |

| [M]⁺ | Molecular Ion |

| [M - SCH₃]⁺ | Loss of methylthio radical |

No experimental data found in the searched literature.

Advanced Techniques for Material Characterization of Related Catalysts

The synthesis of phenazine derivatives often involves the use of catalysts, and the efficiency and selectivity of the reaction can be highly dependent on the catalyst's properties. nih.govmdpi.comresearcher.life A variety of advanced techniques are used to characterize these catalysts.

X-Ray Diffraction (XRD) is a fundamental technique used to determine the crystalline structure and phase composition of catalytic materials. researchgate.netresearchgate.netresearchgate.net By analyzing the diffraction pattern produced when X-rays interact with a crystalline solid, one can identify the specific crystalline phases present, calculate the crystallite size, and assess the degree of crystallinity. researchgate.net This is crucial for ensuring the desired catalytic phase has been synthesized and for understanding how the catalyst's structure influences its activity.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of a catalyst. researchgate.net SEM is used to visualize the particle size and shape, as well as the surface texture of the catalyst, which can impact its surface area and accessibility of active sites.

Energy-Dispersive X-ray Spectroscopy (EDS) is often coupled with SEM to provide elemental analysis of the catalyst's surface. researchgate.net EDS identifies the elements present and their relative abundance, which is essential for confirming the composition of the catalyst and detecting any impurities. Elemental mapping can also reveal the distribution of different elements across the catalyst's surface. researchgate.net

Brunauer-Emmett-Teller (BET) analysis is the standard method for determining the specific surface area of a material. researchgate.net A high surface area is often desirable for catalysts as it can provide more active sites for the reaction to occur. The BET method involves the adsorption of an inert gas, typically nitrogen, onto the surface of the material at low temperatures.

Vibrating-Sample Magnetometry (VSM) is used to characterize the magnetic properties of catalysts, particularly those containing magnetic nanoparticles. researchgate.netresearchgate.net In some synthetic approaches for phenazines, magnetic catalysts are used to facilitate easy separation and recovery after the reaction. researchgate.net VSM measures the magnetic moment of the material as a function of an applied magnetic field, providing information on properties like magnetic saturation and coercivity. researchgate.net

The following table summarizes the information obtained from these characterization techniques.

| Technique | Information Provided | Relevance to Phenazine Synthesis Catalysts |

| XRD | Crystalline structure, phase identification, crystallite size | Confirms the synthesis of the desired catalytic phase and provides insights into its structural properties. researchgate.net |

| SEM | Surface morphology, particle size and shape | Visualizes the physical characteristics of the catalyst, which affect its surface area and activity. researchgate.net |

| EDS | Elemental composition and distribution | Confirms the elemental makeup of the catalyst and the distribution of active components. |

| BET | Specific surface area, pore volume and size | Measures the surface area available for catalysis, a key factor in catalyst performance. researchgate.net |

| VSM | Magnetic properties (e.g., saturation magnetization) | Characterizes magnetic catalysts to ensure they can be effectively separated and recycled. researchgate.net |

Theoretical and Computational Chemistry Studies of 1 Methylthio Phenazine

Quantum Chemical Investigations of Molecular Properties

Quantum chemical methods are instrumental in elucidating the electronic structure, reactivity, and other fundamental properties of molecules. For 1-(Methylthio)phenazine, these investigations provide insights into how the methylthio (-SCH3) substituent modifies the electronic character of the phenazine (B1670421) core.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov Calculations for this compound would typically involve geometry optimization to find the most stable three-dimensional structure, followed by calculation of various electronic descriptors.

The phenazine structure is an electron-deficient aromatic system. The introduction of a methylthio group at the 1-position is expected to modulate its electronic properties. The sulfur atom, with its lone pairs of electrons, can act as an electron-donating group through resonance, influencing the electron density distribution across the phenazine rings. DFT studies on related phenothiazines (which contain a sulfur atom in the central ring) and other substituted phenazines confirm that the nature and position of substituents profoundly impact the molecule's electronic landscape and steric profile. mdpi.comosti.gov DFT analysis would precisely map the electron density, highlighting regions of high and low electron density, which are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the electron-donating nature of the methylthio group is expected to raise the energy of the HOMO compared to unsubstituted phenazine. The effect on the LUMO is generally less pronounced. This would lead to a reduction in the HOMO-LUMO energy gap, suggesting that this compound is more reactive than the parent phenazine. Studies on other substituted phenazines have shown that electron-donating groups like hydroxyl (-OH) and methyl (-CH3) increase the HOMO energy and decrease the energy gap, enhancing reactivity. researchgate.net Conversely, electron-withdrawing groups tend to lower both HOMO and LUMO energies. nih.gov

Table 1: Representative Frontier Orbital Energies and Gaps for Related Phenazine Derivatives (Illustrative Data) Note: These values are illustrative, based on typical findings for substituted aromatic systems, and not specific experimental or calculated values for these exact compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| Phenazine (unsubstituted) | -6.5 | -2.5 | 4.0 |

| 1-Hydroxyphenazine | -6.2 | -2.4 | 3.8 |

| 1-Methylphenazine | -6.3 | -2.4 | 3.9 |

| This compound (Expected) | -6.1 | -2.3 | 3.8 |

| 1-Nitrophenazine | -6.8 | -3.0 | 3.8 |

Protonation Effects on Molecular Properties

The phenazine skeleton contains two nitrogen atoms which are basic sites and can be protonated in an acidic medium. The sulfur atom of the methylthio group also possesses lone electron pairs and is a potential site for protonation. Computational studies on thioanisole (B89551) (C6H5SCH3), a structurally related compound, have shown that protonation is more likely to occur on the aromatic ring rather than on the sulfur atom. researchgate.net

For this compound, DFT calculations could determine the preferred site of protonation by comparing the energies of the different possible protonated forms. Protonation of one of the ring nitrogens is the most probable outcome. This event would significantly alter the molecule's electronic properties, making the ring system much more electron-deficient. This change would lower the HOMO and LUMO energy levels, increase the HOMO-LUMO gap, and alter its chemical reactivity and photophysical properties, such as absorption and fluorescence spectra.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent medium can influence a molecule's electronic structure and reactivity. Computational models can simulate these effects, often using a Polarizable Continuum Model (PCM). In polar solvents, charge separation in the molecule can be stabilized, which may affect the energies of the frontier orbitals. For instance, studies on water-soluble phenazine-2,3-diol derivatives showed that the solvent environment is crucial for their properties as photosensitizers. futaba-zaidan.org For this compound, increasing solvent polarity would likely lead to stabilization of a more polar ground state, potentially causing shifts in its UV-Visible absorption spectrum and altering its reactivity profile compared to its behavior in a non-polar solvent or the gas phase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity or a specific chemical property. scialert.net These models use calculated molecular descriptors (representing electronic, steric, and hydrophobic properties) to predict the activity of new or untested compounds.

While no specific QSAR model for this compound is available, studies have successfully applied machine learning, a modern QSAR approach, to predict the redox potentials of a large set of 185 phenazine derivatives for applications in redox flow batteries. chemrxiv.org In that work, 2D and 3D molecular descriptors were used to build models that could accurately predict redox potentials, demonstrating the feasibility of QSAR for this class of compounds. chemrxiv.org A hypothetical QSAR model for a specific activity (e.g., antimicrobial) of phenazine derivatives would involve the components outlined in the table below.

Table 2: Components of a Hypothetical QSAR Model for Phenazine Derivatives

| Component | Description | Example for Phenazine Derivatives |

|---|---|---|

| Dataset | A set of phenazine compounds with measured biological activity (e.g., IC50). | A series of substituted phenazines tested for inhibitory action against a specific enzyme. |

| Descriptors | Numerical values representing molecular properties. | HOMO/LUMO energies, molecular weight, logP (hydrophobicity), dipole moment, surface area. chemrxiv.org |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Machine Learning algorithms like Random Forest. chemrxiv.org |

| Model Validation | Process to ensure the model is predictive and not due to chance correlation. | Cross-validation, prediction on an external test set of compounds. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with other molecules, such as proteins or DNA. pku.edu.cn An MD simulation calculates the motion of atoms over time, providing a "computational microscope" to observe molecular-level processes.

For this compound, MD simulations could be employed to understand its behavior in a biological environment. For example, if the compound were being investigated as a potential drug, simulations could model its binding to a target protein. Studies have used MD to postulate the binding sites of phenazine-core inhibitors within protein targets, providing insights into structure-activity relationships. nih.gov Such simulations would reveal the specific amino acid residues involved in the interaction, the stability of the compound in the binding pocket, and the conformational changes that occur upon binding. This information is invaluable for the rational design of more potent and selective derivatives.

Computational Predictions of Stereoselectivity and Regioselectivity

While specific theoretical and computational studies detailing the stereoselectivity and regioselectivity of this compound are not extensively available in the current body of scientific literature, predictions can be made based on the fundamental principles of organic chemistry and computational studies of related phenazine derivatives. The electronic properties of the methylthio substituent and the inherent reactivity of the phenazine nucleus are the primary determinants of reaction outcomes.

The phenazine ring system is an aromatic heterocycle containing two nitrogen atoms. The reactivity and orientation of substitution on the phenazine core are influenced by the electronic nature of its substituents. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the regioselectivity of chemical reactions by modeling the distribution of electron density and the stability of reaction intermediates. nih.gov

In the case of this compound, the methylthio (-SCH₃) group is an important director of substitution. The sulfur atom, with its lone pairs of electrons, can donate electron density to the aromatic ring through resonance, while its electronegativity results in an inductive electron-withdrawing effect. In electrophilic aromatic substitution reactions, the resonance effect typically dominates, making the methylthio group an activating, ortho-, para-directing substituent. youtube.com

Computational studies on various substituted phenazines, often in the context of developing materials for redox flow batteries, have provided insights into how different functional groups affect the electronic structure of the phenazine core. rsc.orgrsc.orgnih.gov These studies utilize DFT to calculate properties such as redox potentials and electron distribution, which are directly related to the molecule's reactivity and the probable sites of electrophilic or nucleophilic attack. rsc.orgrsc.org For instance, electron-donating groups (EDGs) increase the electron density of the phenazine ring system, making it more susceptible to electrophilic attack and influencing the position of substitution. rsc.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles and directing substitution to different positions. youtube.com

Based on these principles, in an electrophilic substitution reaction on this compound, the incoming electrophile would be directed to the positions ortho and para to the methylthio group. The possible products would therefore be substituted at the 2-, 4-, 6-, or 8-positions, with the relative yields depending on steric hindrance and the specific reaction conditions.

The table below summarizes the expected directing effects of the methylthio group in comparison to other functional groups that have been computationally studied on the phenazine ring system.

| Functional Group | Electronic Nature | Expected Directing Effect (Electrophilic Substitution) |

| -SCH₃ (Methylthio) | Electron-Donating (Resonance) | Ortho, Para |

| -NH₂ (Amino) | Strongly Electron-Donating | Ortho, Para |

| -OH (Hydroxy) | Strongly Electron-Donating | Ortho, Para |

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Ortho, Para |

| -CN (Cyano) | Strongly Electron-Withdrawing | Meta |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Meta |

This table is a predictive summary based on established principles of electrophilic aromatic substitution and is supported by computational studies on variously substituted aromatic systems.

It is important to note that while these predictions provide a strong theoretical framework, the actual outcomes of stereoselective and regioselective reactions can be influenced by a variety of factors, including the nature of the reactant, the catalyst used, solvent effects, and reaction temperature. nih.gov Detailed computational studies involving the modeling of transition states for specific reactions of this compound would be necessary to provide more quantitative predictions of product distributions. nih.gov Such studies would involve calculating the activation energies for the formation of different isomers, thereby identifying the most energetically favorable reaction pathways.

Regarding stereoselectivity, if a reaction introduces a new chiral center into the molecule, computational methods could be employed to predict the diastereomeric or enantiomeric excess. This would typically involve calculating the energies of the diastereomeric transition states leading to the different stereoisomers. However, without specific reactions being considered for this compound, a general discussion of stereoselectivity remains speculative.

Biological Activity Research of 1 Methylthio Phenazine and Its Derivatives Non Clinical Focus

Mechanistic Investigations of Antiproliferative Activities

Phenazine (B1670421) compounds have been a subject of anticancer research for decades, with studies dating back to the 1960s exploring their potential as antineoplastic agents. nih.gov Modern research has delved into the specific molecular mechanisms by which these compounds exert their effects on cancer cells, with a significant focus on their interaction with key cellular signaling pathways.

Tyrosine kinases are a class of enzymes that play a crucial role in cellular signal transduction pathways, regulating processes like cell growth, proliferation, differentiation, and apoptosis. nih.govyoutube.com Dysregulation of tyrosine kinase activity is a common feature in many types of cancer, making them a prime target for therapeutic intervention. nih.goved.ac.ukgoogle.com The development of tyrosine kinase inhibitors (TKIs) has been a significant advancement in targeted cancer therapy, with drugs like imatinib (B729) demonstrating the potential of this approach. nih.govnih.gov

The search for novel TKI scaffolds has led to the investigation of various nitrogen-containing heterocyclic compounds. google.com While specific research on 1-(methylthio)phenazine as a tyrosine kinase inhibitor is not extensively detailed in current literature, the broader class of phenazine derivatives is recognized for its potential anticancer activities. nih.govnih.gov The mechanism of action for some phenazine analogues has been linked to the inhibition of enzymes critical for cancer cell survival, such as topoisomerases. nih.gov Given that many kinase inhibitors function by binding to the ATP-binding site of the enzyme, the planar, aromatic structure of the phenazine core makes it a candidate for investigation as a scaffold for designing new TKIs. nih.gov Research into other heterocyclic structures, such as phenothiazines, has shown that these related compounds can inhibit receptor tyrosine kinases like AXL, which is implicated in the proliferation of aggressive cancers. mdpi.com This suggests a plausible, though not yet fully explored, avenue for the antiproliferative action of phenazine derivatives.

In vitro studies have demonstrated the cytotoxic effects of various phenazine derivatives against a range of human cancer cell lines. These studies are crucial for identifying the potential and spectrum of activity for new compounds.

A phenazine analogue, referred to as CPUL1, was shown to have antitumor activity against the human liver carcinoma cell line Hep G2. nih.gov Further investigation suggested that its mechanism involves acting as a dual inhibitor of topoisomerase I and II and as an apoptosis activator. nih.gov Another natural phenazine product, phenazinomycin, has demonstrated direct cytotoxic activity against HeLa S3 (cervical cancer), P388 (murine leukemia), and a doxorubicin-resistant P388 cell line. nih.govmdpi.com Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) is particularly potent against various leukemia cells. nih.gov Early research also documented the efficacy of phenazine derivatives against Ehrlich ascites carcinoma cells. nih.gov

More complex derivatives, such as novel phenanthro-triazine-3-thiol compounds, have also been synthesized and tested. These compounds showed significant cytotoxic activity against human acute lymphoblastic leukemia (MOLT-4) and human breast adenocarcinoma (MCF-7) cell lines. semanticscholar.org

Table 1: In Vitro Antiproliferative Activity of Phenazine Derivatives

| Phenazine Derivative | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| CPUL1 | Hep G2 (Human Liver Carcinoma) | Antitumor activity; Dual topoisomerase I/II inhibition | nih.gov |

| Phenazinomycin | HeLa S3 (Cervical Cancer) | Cytotoxic activity | nih.govmdpi.com |

| Phenazinomycin | P388 (Murine Leukemia) | Cytotoxic activity | nih.govmdpi.com |

| Phenazinomycin | P388 (Doxorubicin-Resistant) | Cytotoxic activity | nih.govmdpi.com |

| Iodinin | Leukemia Cells | High cytotoxic activity | nih.gov |

| Phenanthro-triazine-3-thiol Derivatives | MOLT-4 (Human Acute Lymphoblastic Leukemia) | Cytotoxic activity | semanticscholar.org |

| Phenanthro-triazine-3-thiol Derivatives | MCF-7 (Human Breast Adenocarcinoma) | Cytotoxic activity | semanticscholar.org |

| Unspecified Phenazine Derivatives | Ehrlich Ascites Carcinoma | Anticancer activity | nih.gov |

Antimicrobial Research Pathways

Phenazines, many of which are natural products isolated from bacteria like Pseudomonas and Streptomyces, are well-known for their broad-spectrum antimicrobial properties. nih.govnih.gov This activity is a key element of the ecological competitiveness of the producing organisms.

The phenazine scaffold is the basis for a variety of antibacterial agents. scinapse.io Research has demonstrated the efficacy of synthetic phenazine derivatives against challenging Gram-positive pathogens. For instance, halogenated phenazines have been identified as potent agents for eradicating biofilms of methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov

Furthermore, phenazines have shown significant activity against Mycobacterium tuberculosis. nih.gov The antileprosy drug clofazimine (B1669197) is a well-known phenazine derivative, and studies on related compounds have sought to understand the relationship between their chemical structure and their antimycobacterial effects. nih.gov While specific studies focusing solely on the antibacterial properties of this compound are limited, the extensive research on other substituted phenazines indicates a strong potential for antibacterial activity within this chemical class.

The phenazine framework is a source of potent antifungal compounds. nih.gov Several naturally occurring phenazines exhibit significant activity against a wide range of fungi, including human and plant pathogens. nih.govnih.gov

Phenazin-1-ol and phenazine-1-carboxylic acid (PCA), both produced by Pseudomonas species, are active against numerous fungi. nih.gov Notably, PCA has shown high activity against Trichophyton rubrum, the fungus responsible for various skin and nail infections, as well as against opportunistic yeasts like Candida albicans and Candida tropicalis. nih.gov The activity of these phenazines against Candida species has been reported to be superior to the standard antifungal agent amphotericin B in some studies. nih.gov

Research has also uncovered a synergistic relationship between phenazines and conventional azole antifungals. Combinations of phenazine-1-ol, PCA, or phenazine-1-carboxamide (B1678076) with fluconazole, itraconazole, or clotrimazole (B1669251) resulted in predominantly synergistic activity against Candida species. sigmaaldrich.com This suggests that phenazines could potentially be used to enhance the efficacy of existing antifungal treatments and possibly delay the development of resistance. sigmaaldrich.com

Table 2: Antifungal Spectrum of Specific Phenazine Compounds

| Phenazine Compound | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| Phenazin-1-ol | Candida albicans, Candida tropicalis, Trichophyton rubrum | Antifungal activity | nih.gov |

| Phenazine-1-carboxylic acid (PCA) | Candida albicans, Candida tropicalis, Trichophyton rubrum, Rhizoctonia solani | High antifungal activity | nih.govnih.gov |

| Phenazine-1-carboxamide (PCN) | Candida species | Synergistic activity with azoles | sigmaaldrich.com |

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. nih.govnih.govmdpi.com This system regulates various processes, including virulence factor production and biofilm formation. nih.govscispace.com Phenazines are intricately linked with QS systems, acting as both regulated products and signaling molecules themselves.

In bacteria like Pseudomonas aeruginosa, the production of phenazines, such as pyocyanin (B1662382), is tightly controlled by QS circuits. nih.govnih.govnih.gov These phenazine molecules are considered virulence factors and are crucial for processes like biofilm formation and host colonization. nih.govscispace.com

Interestingly, phenazines can also modulate the environment and interact with host components. It has been proposed that bacterial phenazines can be trapped by human plasma proteins like α1-acid glycoprotein. nih.gov This interaction could potentially disrupt the microbial QS network by sequestering the signaling molecules, thereby reducing their cytotoxic effects and aiding in the eradication of the bacterial infection. nih.gov Furthermore, the QS-mediated production of phenazines has been linked to increased resistance to certain antibiotics, such as ciprofloxacin, highlighting the complex role these molecules play in bacterial survival and pathogenicity. nih.govnih.gov

Influence on Biofilm Formation in Bacterial Species

Phenazines are recognized as key signaling molecules in the formation and development of bacterial biofilms, particularly in Pseudomonas aeruginosa. nih.govnih.gov These redox-active compounds influence the architecture and maturation of biofilms. nih.gov While research directly investigating the role of this compound in biofilm formation is limited, studies on its parent compound, phenazine-1-carboxylic acid (PCA), offer significant insights.

PCA, a precursor for many phenazine derivatives, actively shapes the structure of P. aeruginosa biofilms. nih.gov It has been shown to work in concert with siderophores, such as pyoverdine, to promote biofilm development by facilitating iron acquisition. nih.govnih.gov PCA can reduce ferric iron (Fe3+) to the more soluble ferrous iron (Fe2+), making this essential nutrient more available to the bacterial community and thereby supporting biofilm growth. nih.govnih.govresearchgate.net In phenazine-deficient mutants of P. aeruginosa, the biofilms are often flatter and less structured compared to the wild type, a phenotype that can be rescued by the addition of certain phenazines. nih.gov

Anti-malarial and Anti-parasitic Potentials

Phenazine derivatives have demonstrated notable activity against various parasites, including the malaria parasite Plasmodium falciparum and other protozoa like Leishmania and Trypanosoma cruzi. nih.govnih.govnih.govnih.govwikipedia.orgwikipedia.org A number of synthetic phenazine compounds have been evaluated for their in vitro anti-malarial activity, with some showing efficacy against chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net The mechanism of action is often attributed to the redox-cycling capabilities of the phenazine core, which can generate reactive oxygen species (ROS) that are detrimental to the parasite.

Studies have shown that certain phenazines can cause the destruction of Leishmania mexicana amazonensis amastigotes within macrophages, the host cells for these parasites. nih.govsemanticscholar.org Phenazine methosulfate (PMS), for example, leads to the rapid fragmentation of the intracellular parasites. nih.govsemanticscholar.org This effect is thought to be mediated by the generation of superoxide (B77818) anions and hydrogen peroxide. nih.gov Similarly, PMS has been shown to inhibit the growth of Trypanosoma cruzi epimastigotes by inducing the formation of free radicals. nih.gov

Anti-inflammatory Response Mechanisms

The anti-inflammatory properties of phenazine derivatives are an emerging area of research. researchgate.net The mechanisms underlying these effects are often linked to the modulation of key inflammatory signaling pathways. For instance, some phenazine compounds have been shown to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.

While specific studies on the anti-inflammatory mechanisms of this compound are lacking, research on other heterocyclic compounds provides a framework for potential modes of action. The redox activity of phenazines can influence the cellular redox state, which in turn can impact inflammatory signaling. By generating or scavenging reactive oxygen species (ROS), phenazines can modulate the activity of redox-sensitive transcription factors and signaling proteins involved in inflammation.

Antioxidant Mechanisms and Radical Scavenging Activities

The antioxidant and pro-oxidant nature of phenazines is a key aspect of their biological activity. These compounds can act as electron shuttles, participating in redox cycling that can either lead to the generation of harmful reactive oxygen species (ROS) or, conversely, to the scavenging of free radicals. nih.gov

The ability of phenazines to generate ROS, such as superoxide anions and hydrogen peroxide, is a primary mechanism behind their antimicrobial and cytotoxic effects. nih.gov This pro-oxidant activity can induce oxidative stress in target cells, leading to cellular damage and death.

Conversely, some phenazine derivatives may exhibit antioxidant properties by directly scavenging free radicals or by influencing the activity of antioxidant enzymes. The specific chemical structure of a phenazine derivative, including the nature and position of its substituents, will determine its redox potential and, consequently, its balance of pro-oxidant versus antioxidant activity. The introduction of a methylthio group in this compound could significantly influence these properties, but detailed experimental studies are needed to elucidate its specific antioxidant and radical scavenging capabilities.

Broad Spectrum Biological Property Screening

Phenazine compounds are known for their broad-spectrum biological activities, which include antimicrobial, antifungal, and antitumor properties. mdpi.comnih.gov Phenazine-1-carboxylic acid (PCA), for example, exhibits significant inhibitory effects against a variety of soil-borne fungal phytopathogens. mdpi.com Other phenazine derivatives have been shown to possess cytotoxic activity against various cancer cell lines. mdpi.com

Screening of phenazine-producing bacteria has revealed a wide diversity of these compounds, many of which have yet to be fully characterized for their biological properties. mdpi.com While the synthesis of this compound and its derivatives has been reported, comprehensive screening of their biological activities against a wide range of targets is not yet documented in readily available literature. Such screening would be essential to uncover the full therapeutic and biotechnological potential of this sulfur-containing phenazine.

Genomic and Transcriptomic Consequences of Phenazine Production in Microorganisms

The production of phenazines in microorganisms has profound effects on their own physiology, which are reflected at the genomic and transcriptomic levels. The biosynthesis of phenazines is encoded by conserved gene clusters, most commonly the phz operon (phzABCDEFG). asm.orgresearchgate.net In some bacteria, like Pseudomonas aeruginosa, the genome contains two nearly identical phz operons, phz1 and phz2, which are differentially regulated depending on environmental conditions. pnas.org

The expression of these phz gene clusters is tightly controlled by complex regulatory networks, including quorum sensing systems. asm.orgfrontiersin.org This regulation ensures that phenazine production is coordinated with population density and environmental cues. The presence of phenazines, in turn, can act as a signal that modulates the expression of a wide range of other genes. For example, in P. aeruginosa biofilms, phenazines help to balance the intracellular redox state, which influences the expression of genes involved in other metabolic pathways, such as denitrification. columbia.edunih.govresearchgate.net

Furthermore, phenazine production can induce the expression of resistance mechanisms in other bacteria. For instance, PCA produced by P. aeruginosa can induce the expression of the Tet38 multidrug resistance efflux pump in Staphylococcus aureus, conferring resistance to both phenazines and tetracycline (B611298) antibiotics. asm.org The specific genomic and transcriptomic consequences of producing sulfur-containing phenazines like this compound are not yet well understood and represent an important area for future research.

DNA Binding Interactions

Several phenazine derivatives have been shown to interact with DNA, a property that is likely linked to their antimicrobial and cytotoxic effects. researchgate.netresearchgate.net One of the proposed mechanisms of interaction is intercalation, where the planar phenazine ring system inserts itself between the base pairs of the DNA double helix. kcl.ac.uknih.gov This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death.

For example, the P. aeruginosa virulence factor pyocyanin has been shown to bind to the deoxyribose-phosphate backbone of DNA and intercalate with the nitrogenous base pairs. kcl.ac.uknih.gov This binding perturbs the local structure of the DNA double helix. kcl.ac.uknih.gov However, not all phenazines interact with DNA in the same way. Phenazine-1-carboxylic acid (PCA), being negatively charged at neutral pH, shows no detectable binding to the negatively charged DNA phosphate (B84403) backbone. researchgate.net

The ability of a phenazine to bind to DNA is influenced by its specific chemical structure, including its charge and the nature of its substituents. The introduction of a methylthio group in this compound could alter its electronic properties and steric profile, potentially influencing its ability to interact with DNA. Further studies are required to determine if this compound binds to DNA and to elucidate the specific nature of such an interaction.

Future Directions and Emerging Research Avenues for 1 Methylthio Phenazine Chemistry

Development of Novel Synthetic Routes and Sustainable Methodologies

The traditional synthesis of phenazines, such as the Wohl–Aue method, often involves harsh conditions, toxic reagents, and hazardous metal catalysts, which can limit their application, particularly in the pharmaceutical and materials sciences. benthamdirect.comcolab.ws Future research must prioritize the development of novel and sustainable synthetic strategies for 1-(Methylthio)phenazine.

Green chemistry principles offer a roadmap for this development. researchgate.net Methodologies such as microwave-assisted synthesis, which has been shown to improve yields and dramatically reduce reaction times for other phenazine (B1670421) derivatives, present a promising avenue. researchgate.netresearchgate.net Ultrasound-assisted synthesis and solvent-free or catalyst-free reaction conditions are other green approaches that could lead to more efficient and environmentally benign production. benthamdirect.comresearchgate.net

Furthermore, the realm of biocatalysis and metabolic engineering holds immense promise. acs.org While many microbes are known to produce phenazine-1-carboxylic acid (PCA), the enzymatic pathways for introducing sulfur moieties are less understood. nih.gov Future work could focus on identifying or engineering enzymes, such as methyltransferases or sulfur-inserting enzymes, to produce this compound directly from simple precursors in microbial fermentation systems. This biosynthetic approach represents a green, scalable, and cost-effective alternative to chemical synthesis. acs.org

Table 1: Comparison of Synthetic Methodologies for Phenazine Scaffolds

| Methodology | Traditional (e.g., Wohl-Aue) | Emerging Sustainable Methods |

| Reagents | Aniline, nitrobenzene, strong bases/acids | Biocatalysts, green solvents, readily available precursors |

| Conditions | High temperatures, long reaction times | Microwave/ultrasound irradiation, room temperature |

| Byproducts | Toxic organic waste, metal contaminants | Minimal waste, often biodegradable |

| Efficiency | Often low to moderate yields | High yields, short reaction times researchgate.net |

| Applicability to this compound | Feasible but potentially low-yielding and not eco-friendly | High potential for efficient, clean synthesis |

Exploration of Undiscovered Reactivity Profiles and Derivatization Pathways

The reactivity of this compound remains largely uncharted territory. The interplay between the electron-deficient phenazine ring and the electron-rich sulfur atom suggests a unique chemical character ripe for exploration. Future research should systematically investigate the reactivity at both the sulfur atom and the phenazine core.

The methylthio group itself is a key functional handle. Its oxidation could lead to the corresponding sulfoxide (B87167) and sulfone derivatives, which would significantly alter the electronic properties and solubility of the molecule, potentially leading to new biological activities or material characteristics. The sulfur atom could also be targeted for alkylation or metal coordination, opening pathways to more complex structures.

Beyond the sulfur moiety, the phenazine nucleus offers multiple sites for derivatization. Drawing inspiration from recent advances in phenazine chemistry, modular synthetic routes could be developed. nih.gov For instance, methods using N-aryl-2-nitrosoaniline intermediates have successfully enabled the functionalization of specific positions on the phenazine ring, and similar strategies could be adapted for the this compound scaffold. nih.gov This would allow for the creation of a library of derivatives with substituents at various positions, which is crucial for establishing structure-activity relationships.

Advanced Computational Modeling for Structure-Function Relationships

To guide and accelerate experimental work, advanced computational modeling is an indispensable tool. Future research should leverage quantum chemical methods, such as Density Functional Theory (DFT), to probe the fundamental electronic structure of this compound. Such calculations can predict sites of reactivity, orbital energies (HOMO/LUMO), and molecular electrostatic potential, providing invaluable insights into how the molecule will behave in chemical reactions and interact with biological targets.

Molecular dynamics (MD) simulations can be employed to model the behavior of this compound in complex environments, such as in solution or near a biological membrane. For instance, simulations could clarify how it intercalates with DNA or binds to the active site of an enzyme, building on general knowledge that phenazines can interact with biomolecules. mdpi.com

Furthermore, by combining computational data for a series of virtual derivatives with experimental data, robust Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models can predict the biological activity or material properties of yet-unsynthesized analogs, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources.

Deeper Elucidation of Biological Mechanisms at the Molecular Level (Non-Clinical)

Phenazines are known to exert their biological effects through a variety of mechanisms, including the generation of reactive oxygen species (ROS), DNA intercalation, and interference with cellular energy generation and iron homeostasis. nih.govmdpi.com A critical future direction is to elucidate the specific molecular mechanisms of this compound, focusing on how the methylthio group modulates these activities.

Research should investigate its redox properties in detail, as the ability to cycle between oxidized and reduced states is central to the bioactivity of many phenazines. The presence of the sulfur atom may influence the redox potential and the molecule's ability to participate in single-electron transfer processes that lead to ROS production.

Moreover, some studies have indicated that phenazines can interact with biogenic thiols. mdpi.com The presence of a methylthio group on the phenazine core introduces the intriguing possibility of unique interactions with cysteine residues in proteins or with glutathione (B108866), a key cellular antioxidant. Investigating these potential interactions at a molecular level could reveal novel mechanisms of action or cellular regulation pathways that are distinct from other phenazines. For example, understanding its impact on cell cycle progression, as has been studied for related compounds like 5-methyl-phenazine-1-carboxylate (5MPCA), could provide deep mechanistic insights. mdpi.com

Integration into New Functional Materials and Advanced Technologies

While much of the focus on phenazines has been on their biological activity, their rich electronic properties make them excellent candidates for advanced materials. The phenazine core is a rigid, planar, and electron-accepting aromatic system, properties that are highly desirable for applications in organic electronics.

Future research should explore the integration of this compound and its derivatives into new functional materials. The presence of a polarizable sulfur atom could enhance intermolecular interactions, potentially leading to favorable charge-transport properties in organic field-effect transistors (OFETs) or improved efficiencies in organic light-emitting diodes (OLEDs).

The ability of sulfur to coordinate with metal ions also suggests potential applications in chemical sensing. A material or surface functionalized with this compound could be designed for the selective detection of heavy metal pollutants. Additionally, the redox-active nature of the phenazine unit makes it a candidate for charge-storage materials in next-generation organic batteries or as a redox mediator in electrochemical devices. Exploring these non-biological applications will diversify the utility of this fascinating compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(Methylthio)phenazine, and how can structural purity be validated?

- Synthesis : A common approach involves thionation reactions using phosphorus pentasulfide (P₄S₁₀) in dry xylene under reflux conditions, similar to methods applied to analogous phenazine derivatives . Post-synthesis, purification via recrystallization (e.g., ethanol) is recommended.

- Structural Validation : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the methylthio (-SMe) substitution pattern. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) provide additional confirmation. For purity, high-performance liquid chromatography (HPLC) with UV detection is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Assign methylthio protons (δ ~2.5 ppm) and aromatic protons (δ ~7–9 ppm).

- FT-IR : Confirm C-S (650–750 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) stretches.

- UV-Vis : Monitor π→π* transitions in the 300–400 nm range, typical for phenazine cores.

Q. What are the known biological activities of this compound, and how are these assays designed?

- Antimicrobial Screening : Use disk diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Include controls like pyocyanin (a phenazine analog) to benchmark activity .

- Mechanistic Studies : Pair bioactivity data with gene expression analysis (e.g., RT-qPCR for phzM/phzS in P. aeruginosa) to link activity to phenazine biosynthesis pathways .

Advanced Research Questions

Q. How can conflicting data on this compound’s antimicrobial potency be resolved?

- Hypothesis Testing :

- Strain Variability : Test multiple clinical isolates to account for differential expression of efflux pumps or resistance genes.

- Redox Activity : Measure reactive oxygen species (ROS) generation via fluorescence probes (e.g., DCFH-DA) to correlate toxicity with redox cycling .

Q. What strategies optimize the environmental stability of this compound in biodegradation studies?

- Degradation Pathways : Use LC-MS/MS to identify breakdown products under varying pH and UV exposure. Compare degradation kinetics with unsubstituted phenazine.

- Stabilization : Incorporate encapsulation (e.g., liposomes) or co-formulation with antioxidants (e.g., ascorbic acid) to prolong half-life in aqueous environments .

Q. How do computational models predict the reactivity of this compound in catalytic systems?

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electron transfer behavior. Compare with experimental cyclic voltammetry (CV) data.

- Applications : Assess suitability as a redox mediator in bioelectrochemical systems (e.g., microbial fuel cells) by simulating interaction with cytochrome c .

Q. What experimental designs address challenges in scaling up this compound synthesis for collaborative studies?

- Batch Optimization : Use design of experiments (DoE) to maximize yield by varying reaction time, temperature, and stoichiometry of P₄S₁₀.

- Quality Control : Implement in-line PAT (process analytical technology), such as Raman spectroscopy, to monitor reaction progress and impurity profiles .

Methodological Guidelines